molecular formula C7H7BO4 B115381 2-Carboxyphenylboronic acid CAS No. 149105-19-1

2-Carboxyphenylboronic acid

Cat. No. B115381
Key on ui cas rn: 149105-19-1
M. Wt: 165.94 g/mol
InChI Key: KWNPRVWFJOSGMZ-UHFFFAOYSA-N
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Patent
US07338950B2

Procedure details

Tetrakis palladium (0.1 2 g, 0.1 mMol) was added to a suspension of carboxybenzene boronic acid (0.33 g, 2.0 mMol) and 2,3-dichloropyridine (0.296 g, 2.0 mMol) in a mixture of 0.4M K2CO3 (10 mL) and acetonitrile (10 mL) and the mixture was heated at 90° C. for 12 hrs under a blanket of nitrogen. The hot suspension was filtered, the filtrate concentrated to about half the original volume before being washed with methylene chloride. The aq. layer was carefully acidified with conc. HCl and the precipitate was collected, washed with water and vacuum dried to obtain the product as a white solid.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.296 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Tetrakis palladium
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1B(O)O)([OH:3])=[O:2].Cl[C:14]1[C:19]([Cl:20])=[CH:18][CH:17]=[CH:16][N:15]=1>C([O-])([O-])=O.[K+].[K+].C(#N)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd]>[Cl:20][C:19]1[C:14]([C:7]2[CH:8]=[CH:9][C:4]([C:1]([OH:3])=[O:2])=[CH:5][CH:6]=2)=[N:15][CH:16]=[CH:17][CH:18]=1 |f:2.3.4,6.7,^1:33,35,54,73|

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
C(=O)(O)C1=C(C=CC=C1)B(O)O
Name
Quantity
0.296 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Name
Tetrakis palladium
Quantity
2 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to about half the original volume
WASH
Type
WASH
Details
before being washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
washed with water and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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